molecular formula C18H11ClN4O3S B11349398 N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11349398
M. Wt: 398.8 g/mol
InChI Key: RTSLIUPYFWXVRA-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a thiadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorophenylamine.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the intermediate with thiosemicarbazide under oxidative conditions.

    Final Coupling: The final step involves coupling the benzofuran and thiadiazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran and thiadiazole rings.

    Reduction: Reduced forms of the carbonyl and nitro groups.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide is unique due to the specific positioning of the chlorophenyl group and the combination of the benzofuran and thiadiazole rings

Properties

Molecular Formula

C18H11ClN4O3S

Molecular Weight

398.8 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C18H11ClN4O3S/c19-10-4-3-5-11(8-10)20-18(25)16-15(12-6-1-2-7-14(12)26-16)21-17(24)13-9-27-23-22-13/h1-9H,(H,20,25)(H,21,24)

InChI Key

RTSLIUPYFWXVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CSN=N4

Origin of Product

United States

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